
2-Fluoro-2-(4-methoxyphenyl)propan-1-amine
Übersicht
Beschreibung
2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom and a methoxy-substituted phenyl group. Its molecular formula is with a CAS number of 1556950-85-6.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist, modulating neurotransmitter activity and influencing physiological pathways related to mood regulation and cognitive functions .
Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with a 4-methoxyphenyl substituent have shown enhanced activity compared to other substituents, suggesting that this group may improve binding affinity to cancer-related targets .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | H-460 (lung cancer) | Not specified |
| Analog with 4-methoxystyryl group | HT-29 (colon cancer) | 0.03 |
| Analog with 4-methylsulfonyl group | HT-29 (colon cancer) | 0.33 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar compounds have demonstrated moderate antibacterial and antifungal activities, indicating potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC, μM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
Study on Anticancer Properties
In a study evaluating the antiproliferative activity of various quinoline derivatives, it was found that compounds with a methoxy substitution exhibited superior activity against lung cancer cells compared to their counterparts without such substitutions. The study highlighted that the presence of electron-donating groups like methoxy enhances the biological efficacy of these compounds .
Neurotransmitter Interaction Study
Another investigation focused on the interaction of similar amine compounds with neurotransmitter receptors indicated that these compounds can modulate dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders such as depression and anxiety .
Eigenschaften
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIKFZOCGYWPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















